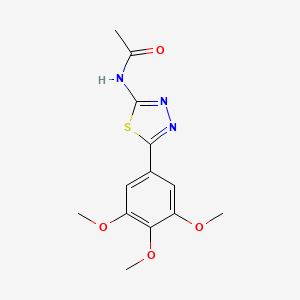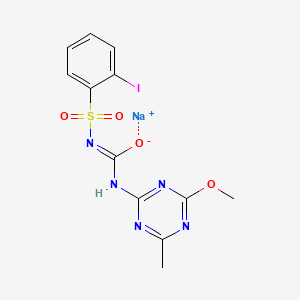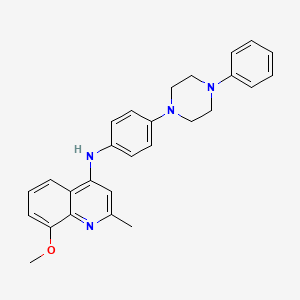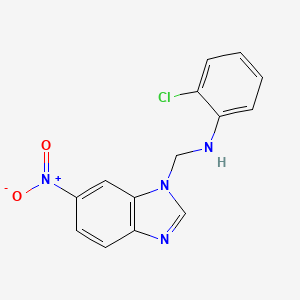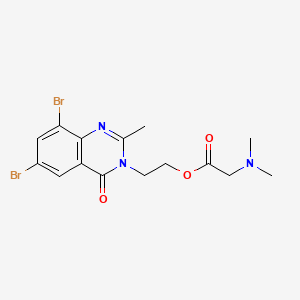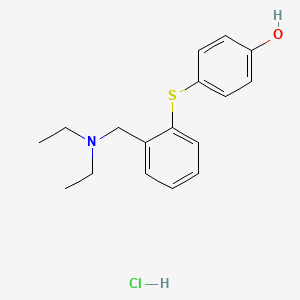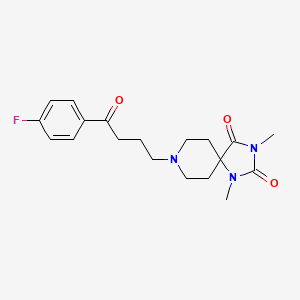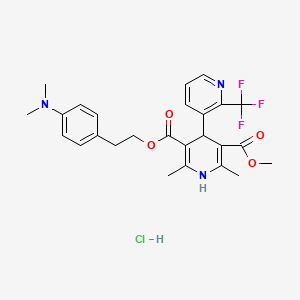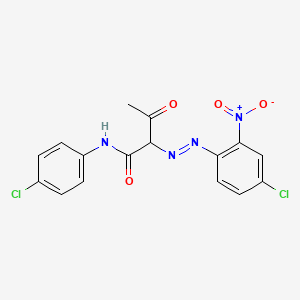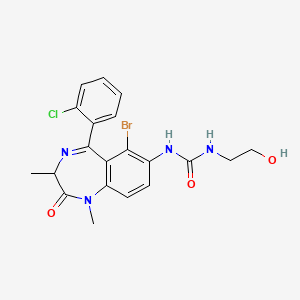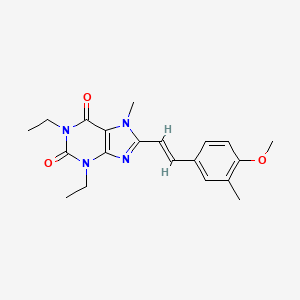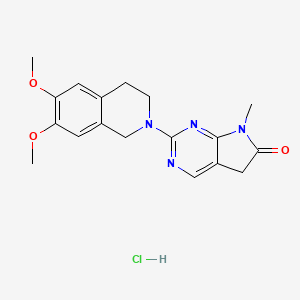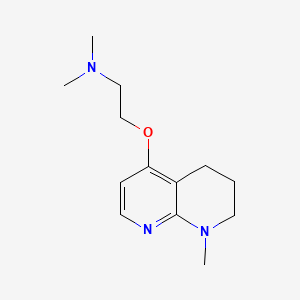
1,8-Naphthyridine, 1,2,3,4-tetrahydro-5-(2-(dimethylamino)ethoxy)-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Naphthyridine, 1,2,3,4-tetrahydro-5-(2-(dimethylamino)ethoxy)-1-methyl- is a heterocyclic compound that belongs to the class of naphthyridines This compound is characterized by a naphthyridine ring system, which is a fused bicyclic structure containing nitrogen atoms at positions 1 and 8
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Naphthyridine, 1,2,3,4-tetrahydro-5-(2-(dimethylamino)ethoxy)-1-methyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable naphthyridine precursor with dimethylaminoethanol in the presence of a catalyst can yield the desired compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,8-Naphthyridine, 1,2,3,4-tetrahydro-5-(2-(dimethylamino)ethoxy)-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its electronic properties.
Substitution: The presence of reactive sites allows for substitution reactions, where functional groups can be replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
1,8-Naphthyridine, 1,2,3,4-tetrahydro-5-(2-(dimethylamino)ethoxy)-1-methyl- has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological systems and interactions, particularly in the development of probes and sensors.
Medicine: Its potential therapeutic properties are explored for drug development, including its role as a pharmacophore in medicinal chemistry.
Industry: The compound finds applications in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,8-Naphthyridine, 1,2,3,4-tetrahydro-5-(2-(dimethylamino)ethoxy)-1-methyl- involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. The presence of the dimethylaminoethoxy group enhances its ability to interact with biological membranes and proteins, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 1,8-Naphthyridine, 1,2,3,4-tetrahydro-5-(2-(dimethylamino)ethoxy)-1-methyl- is unique due to the presence of the dimethylaminoethoxy group, which imparts distinct chemical and biological properties
Properties
CAS No. |
102280-57-9 |
|---|---|
Molecular Formula |
C13H21N3O |
Molecular Weight |
235.33 g/mol |
IUPAC Name |
N,N-dimethyl-2-[(8-methyl-6,7-dihydro-5H-1,8-naphthyridin-4-yl)oxy]ethanamine |
InChI |
InChI=1S/C13H21N3O/c1-15(2)9-10-17-12-6-7-14-13-11(12)5-4-8-16(13)3/h6-7H,4-5,8-10H2,1-3H3 |
InChI Key |
WHOOAEMKBXDYLQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC2=C(C=CN=C21)OCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


